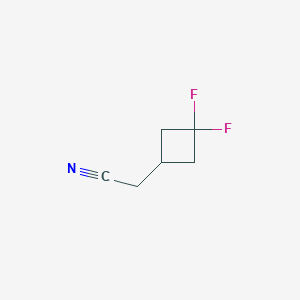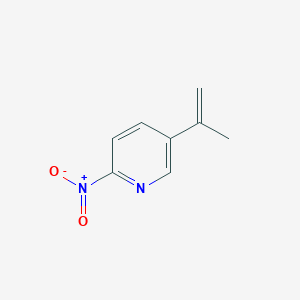
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Vue d'ensemble
Description
“3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C13H22N4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” consists of a piperidine ring attached to a 1,2,4-triazole ring via a carbon atom. The triazole ring is further substituted with a cyclohexyl group .Physical And Chemical Properties Analysis
The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature .Applications De Recherche Scientifique
Anticancer Therapeutics
Compounds containing the 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA for breast cancer treatment in postmenopausal women. They are preferred over estrogen receptor antagonists like tamoxifen due to their apparent superiority . The structural similarity suggests that “3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” could potentially be explored for similar therapeutic applications.
Drug Discovery
The 1,2,4-triazole derivatives are broadly applied in drug discovery due to their versatile chemical properties and biological activities . The subject compound may serve as a scaffold for developing new drugs with improved efficacy and safety profiles.
Organic Synthesis
These derivatives are also utilized in organic synthesis as building blocks for more complex molecules. The unique structure of “3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” could offer novel pathways in synthetic chemistry .
Material Science
In material science, 1,2,4-triazole compounds contribute to the development of new materials with specific properties like enhanced durability or conductivity . The compound may find use in creating innovative materials.
Supramolecular Chemistry
Due to their ability to form hydrogen bonds, 1,2,4-triazoles play a role in supramolecular assemblies which are crucial for designing molecular machines and sensors . The subject compound could be investigated for such applications.
Bioconjugation and Chemical Biology
These derivatives are used in bioconjugation techniques for attaching biomolecules to one another or to solid supports, which is essential in chemical biology for studying and manipulating biological systems .
Fluorescent Imaging
Some 1,2,4-triazole derivatives serve as fluorescent probes for imaging in biological research due to their photophysical properties . “3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” might be developed into a fluorescent tag for cellular imaging.
Antimicrobial Agents
Research has shown that certain 1,2,4-triazole derivatives exhibit antimicrobial activity. This suggests potential for the compound to be used in developing new antimicrobial agents .
Mécanisme D'action
Target of Action
The primary targets of the compound “3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” are currently unknown . This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the triazole ring is a key feature of many bioactive compounds . Triazoles can interact with biological targets through hydrogen bonding, dipole interactions, and π-π stacking .
Biochemical Pathways
Compounds with a triazole ring have been found to interfere with the shikimate pathway in mycobacterium tuberculosis . More research is needed to confirm if this compound affects the same or different pathways.
Result of Action
Triazole derivatives have been associated with various biological activities, including antimicrobial, antitubercular, and anticancer effects .
Propriétés
IUPAC Name |
3-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h10-12,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKUQZYDCWYUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



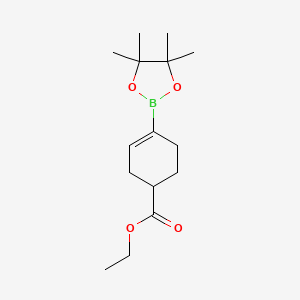


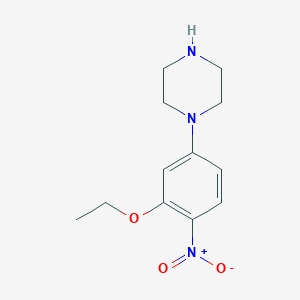

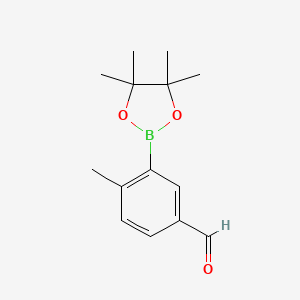

![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)
![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1428755.png)

![4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B1428758.png)

